molecular formula C18H19ClN2O4 B2928745 N'-(3-chloro-2-methylphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide CAS No. 2320473-54-7

N'-(3-chloro-2-methylphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide

Cat. No.: B2928745
CAS No.: 2320473-54-7
M. Wt: 362.81
InChI Key: AQLCQMXHIXMUPH-UHFFFAOYSA-N
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Description

N’-(3-chloro-2-methylphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a benzofuran moiety, and an ethanediamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-2-methylphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the individual components. The chlorinated phenyl group can be synthesized through chlorination of a methylphenyl precursor. The benzofuran moiety is often prepared via cyclization reactions involving appropriate precursors. The final step involves the coupling of these components through an ethanediamide linkage, which can be achieved using amide bond-forming reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-2-methylphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the benzofuran moiety can be oxidized to form ketones or aldehydes.

    Reduction: The chlorinated phenyl group can be reduced to remove the chlorine atom, resulting in a methylphenyl derivative.

    Substitution: The chlorine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzofuranone derivatives, while reduction of the chlorinated phenyl group may produce methylphenyl derivatives.

Scientific Research Applications

N’-(3-chloro-2-methylphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chloro-2-methylphenyl)-N-[(4-methoxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide
  • N’-(3-chloro-2-methylphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]propanediamide

Uniqueness

N’-(3-chloro-2-methylphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chlorinated phenyl group and a benzofuran moiety allows for diverse interactions with other molecules, making it a versatile compound in various research applications.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-11-13(19)4-2-5-14(11)21-17(23)16(22)20-10-18(24)8-3-6-15-12(18)7-9-25-15/h2,4-5,7,9,24H,3,6,8,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLCQMXHIXMUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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